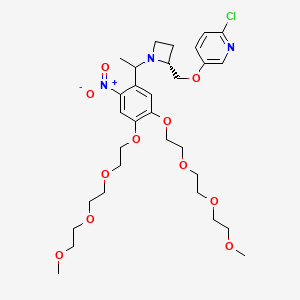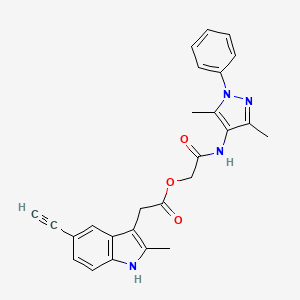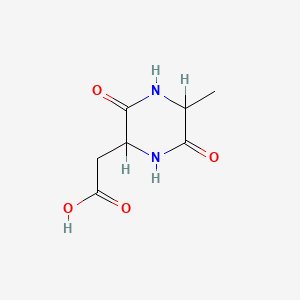
Dpnb-abt594
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPNB-ABT594 is a caged ABT594, and a nicotinic acetylcholine receptor agonist.
Aplicaciones Científicas De Investigación
Dip-Pen Nanolithography (DPN)
- Overview and Applications : Dip-pen nanolithography (DPN) is a scanning probe microscopy-based nanofabrication technique. It uniquely combines direct-write soft-matter compatibility with the high resolution and registry of atomic force microscopy (AFM). This makes DPN a powerful tool for depositing both soft and hard materials in stable and functional architectures on various surfaces. It's accessible to researchers who can operate an AFM instrument and is used by over 200 laboratories worldwide. DPN's applications range from molecular electronics to materials assembly, and it is instrumental in investigating biological recognition at the single biomolecule level (Salaita, Wang, & Mirkin, 2007).
Evolution and Advancements in DPN
- Progress in DPN : The evolution of DPN includes developments in new classes of DPN-compatible chemistry, experimental and theoretical advances in understanding tip-substrate ink transport, and implementation of micro-electro-mechanical system (MEMS) based strategies for parallel DPN applications. These advancements have expanded the scope of DPN from molecular patterning to materials discovery (Ginger, Zhang, & Mirkin, 2004).
DPN in Materials Discovery
- Materials Discovery Through DPN : Over the past two decades, DPN has evolved to transport molecular and material "inks" (like alkanethiols, biological molecules, polymers, and nanoparticles) to surfaces in a high-throughput manner. This has enabled the synthesis and study of complex chemical and biological structures. DPN has laid the foundation for related scanning probe methodologies, leading to new capabilities in fields such as catalysis, optics, biomedicine, and chemical synthesis (Liu, Petrosko, Zheng, & Mirkin, 2020).
DPN in Biomedical Applications
- Biomedical Applications : DPN's precision and versatility make it suitable for biomedical applications. Its ability to pattern surfaces with biomolecules at the nanoscale level is crucial for studying cellular interactions and developing biosensors. For example, DPN can be used to create patterns of DNA, proteins, or other biomolecules, enabling the study of cellular behavior in response to these patterns (Sadeghi, Jahanshahi, & Javadian, 2020).
DPN in Environmental and Ecological Studies
- Environmental and Ecological Science : DPN's capabilities extend to environmental science, such as studying hyper-accumulating plants and pollution indicators. Its precision in patterning and analysis aids in understanding the distribution of elements in various ecosystems, contributing to ecological and toxicological risk assessments (Becker, Matusch, & Wu, 2014).
Propiedades
Nombre del producto |
Dpnb-abt594 |
|---|---|
Fórmula molecular |
C31H46ClN3O11 |
Peso molecular |
672.17 |
Nombre IUPAC |
5-[[(2R)-1-[1-[4,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-nitrophenyl]ethyl]azetidin-2-yl]methoxy]-2-chloropyridine |
InChI |
InChI=1S/C31H46ClN3O11/c1-24(34-7-6-25(34)23-46-26-4-5-31(32)33-22-26)27-20-29(44-18-16-42-14-12-40-10-8-38-2)30(21-28(27)35(36)37)45-19-17-43-15-13-41-11-9-39-3/h4-5,20-22,24-25H,6-19,23H2,1-3H3/t24?,25-/m1/s1 |
Clave InChI |
SJPLSQONRZLFRL-WUBHUQEYSA-N |
SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCOCCOCCOC)OCCOCCOCCOC)N2CCC2COC3=CN=C(C=C3)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DPNBABT594; DPNB ABT594; DPNB-ABT594 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)